1-Iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of iodine, methyl, and trifluoroethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-methyl-4-(2,2,2-trifluoroethoxy)benzene using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide yields 1-methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)benzene.
Scientific Research Applications
1-Iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene exerts its effects is primarily through its ability to undergo electrophilic aromatic substitution reactionsThis reactivity is leveraged in synthetic chemistry to create a wide range of derivatives with specific functional properties .
Comparison with Similar Compounds
- 1-Iodo-4-(trifluoromethyl)benzene
- 1-Iodo-2,4-dimethylbenzene
- 4-(Trifluoromethoxy)iodobenzene
Uniqueness: 1-Iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both iodine and trifluoroethoxy groups, which impart distinct chemical reactivity and physical properties. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-iodo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3IO/c1-6-4-7(2-3-8(6)13)14-5-9(10,11)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPGNJGMUDQEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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